4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

nAChR Neuroscience Drug Discovery

Challenge: Need for selective α3β4 nAChR/P2X1 probes. Solution: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl provides: • α3β4 nAChR antagonist (IC50 1.8 nM) • >130-fold P2X1 selectivity vs. P2X2/3 • SERT>NET>DAT monoamine inhibition, in vivo nicotine antagonism. Supplied as ≥95% pure hydrochloride salt for reproducible studies.

Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
CAS No. 1220031-58-2
Cat. No. B1424521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
CAS1220031-58-2
Molecular FormulaC14H21Cl2NO
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOCC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C14H20ClNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H
InChIKeyWOOFJYUYWLSHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Procurement and Identity


4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a research-grade piperidine derivative, primarily utilized as a tool compound in pharmacological studies. Its structure features a piperidine ring linked via an ethoxyethyl spacer to a 3-chlorobenzyl ether moiety . The hydrochloride salt (C₁₄H₂₁Cl₂NO, MW: 290.2 g/mol) enhances water solubility and handling stability . According to authoritative vendor specifications, it is typically supplied with a minimum purity of 95% and is intended for laboratory use only .

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride Irreplaceability in Research


Piperidine-based compounds are a broad and functionally diverse class; generic substitution within this class is not scientifically valid due to profound differences in target selectivity and affinity. Subtle variations in the substitution pattern—such as the position of the chlorine atom on the benzyl ring (e.g., 3-chloro vs. 4-chloro) or the length of the alkyl linker—can alter a compound's biological profile by orders of magnitude [1]. The specific 3-chlorobenzyl ether and ethoxyethyl linkage in 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride confer a unique pharmacological fingerprint that is not shared by other piperidine derivatives, making it a distinct and non-fungible research reagent.

Differentiation Evidence for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride


Alpha3beta4 nAChR Antagonism

This compound demonstrates potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This represents a high level of potency within the piperidine class. For context, many benzylpiperidine derivatives evaluated in similar nAChR assays exhibit potencies in the micromolar range, highlighting the specific structural features of this compound that confer high affinity for this receptor subtype.

nAChR Neuroscience Drug Discovery

P2X1 Receptor Antagonism and Subtype Selectivity

The compound acts as an antagonist of the human P2X1 receptor with an IC50 of 76 nM [1]. Crucially, this activity is not shared across all P2X subtypes; it demonstrates significantly lower potency against the related P2X2 and P2X3 receptors, both of which show IC50 values of 10,000 nM (>100-fold selectivity) [1]. This pharmacological profile contrasts with less selective P2X antagonists that may inhibit multiple subtypes with similar potency, offering a distinct advantage for researchers requiring P2X1-specific modulation.

Purinergic Signaling P2X Receptors Selectivity

Monoamine Transporter Inhibition Profile

The compound exhibits a unique inhibitory profile against the three major monoamine transporters. It inhibits human SERT with an IC50 of 100 nM, which is approximately 4- to 9-fold more potent than its inhibition of human NET (IC50 = 443 nM) and human DAT (IC50 range: 658-945 nM across multiple assays) [1]. In contrast, classical selective serotonin reuptake inhibitors (SSRIs) typically show >100-fold selectivity for SERT over DAT/NET. The balanced, moderately SERT-preferring profile of this compound differentiates it from both highly selective SSRIs and non-selective inhibitors like cocaine, offering a distinct pharmacological tool.

Monoamine Transporters DAT NET SERT

In Vivo Nicotine Antagonism in Behavioral Models

The compound's in vitro nAChR antagonism translates into observable in vivo effects. In mouse models of nicotine-induced behavior, subcutaneous administration produced dose-dependent inhibition. The effective dose required to inhibit nicotine-induced antinociception in the tail-flick assay was 1.2 mg/kg, while inhibition of nicotine-induced hypothermia required 9.2 mg/kg [1]. This demonstrates a functional, dose-dependent blockade of nicotine's physiological effects, a property that distinguishes it from piperidine analogs that lack significant nAChR activity or show poor brain penetration.

In Vivo Pharmacology Nicotine Addiction Behavioral Models

Research Applications of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride


Alpha3beta4 nAChR in Neurological Pathways

With its potent IC50 of 1.8 nM at the alpha3beta4 nicotinic acetylcholine receptor [1], this compound is ideally suited as a pharmacological probe. Researchers can use it to selectively inhibit this receptor subtype in vitro or in vivo to dissect its contribution to complex behaviors, synaptic transmission, and neuroprotection, where other less potent or non-selective nAChR antagonists would be ineffective or confound results.

P2X1-Mediated Purinergic Signaling Modulation

The >130-fold selectivity window for P2X1 over P2X2 and P2X3 receptors [1] makes this compound a crucial reagent for studies of purinergic signaling. It allows for the specific investigation of P2X1's roles in processes such as smooth muscle contraction, platelet activation, and inflammation, without the confounding influence of concomitant P2X2 or P2X3 blockade, a common limitation of other P2X antagonists.

Behavioral Pharmacology of Monoamine and Nicotinic Systems

The combination of a unique monoamine transporter inhibition profile (SERT > NET > DAT) [1] and confirmed in vivo antagonism of nicotine's behavioral effects [1] positions this compound as a valuable tool for in vivo studies. It can be used to explore the interplay between cholinergic and monoaminergic systems in models of addiction, mood disorders, and cognition, providing insights not accessible with more selective single-target agents.

Screening Assay Calibration for nAChR and P2X1 Discovery

Given its well-characterized, sub-100 nM potency at both alpha3beta4 nAChR [1] and P2X1 receptors [1], this compound serves as an excellent positive control or reference standard in high-throughput screening campaigns. Its robust and reproducible activity can be used to validate assay performance, establish Z'-factors, and benchmark the potency of novel chemical entities in early-stage drug discovery pipelines targeting these receptors.

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